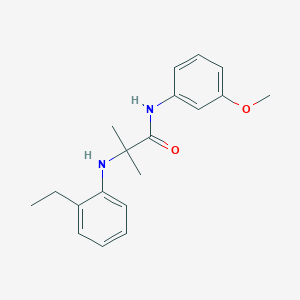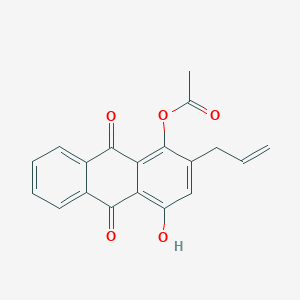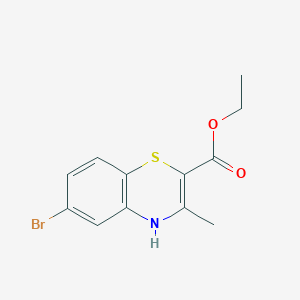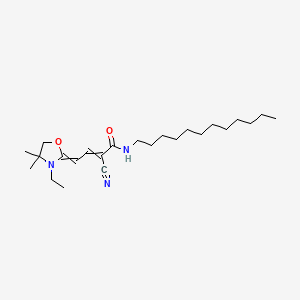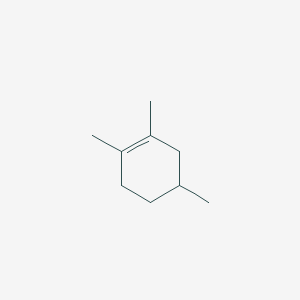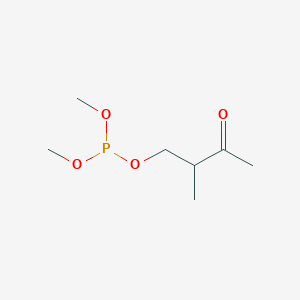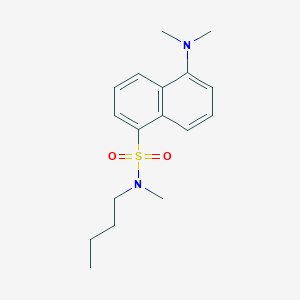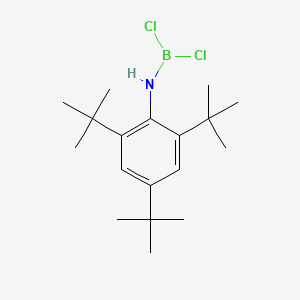
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine is a unique organoboron compound characterized by the presence of a boron-nitrogen bond and two chlorine atoms attached to the boron atom. The compound is notable for its steric hindrance due to the bulky tert-butyl groups on the phenyl ring, which can influence its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine typically involves the reaction of 2,4,6-tri-tert-butylphenylamine with boron trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:
2,4,6-tri-tert-butylphenylamine+BCl3→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of maintaining anhydrous conditions and using high-purity reagents would be critical for any large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or esters.
Reduction Reactions: The compound can be reduced to form borohydrides.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines can be used under mild conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Lithium aluminum hydride or similar reducing agents are commonly employed.
Major Products
Substitution: Formation of N-(2,4,6-tri-tert-butylphenyl)boranamine derivatives.
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of borohydrides.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoboron compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in catalysis and material science. The steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with antioxidant properties.
2,6-Di-tert-butylphenol: Widely used as an industrial antioxidant.
1,1,2-Trichloromethane: Another chlorinated compound with different reactivity.
Uniqueness
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine is unique due to the presence of both boron and nitrogen in its structure, along with the steric hindrance from the tert-butyl groups. This combination of features makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
91915-27-4 |
|---|---|
Molekularformel |
C18H30BCl2N |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
2,4,6-tritert-butyl-N-dichloroboranylaniline |
InChI |
InChI=1S/C18H30BCl2N/c1-16(2,3)12-10-13(17(4,5)6)15(22-19(20)21)14(11-12)18(7,8)9/h10-11,22H,1-9H3 |
InChI-Schlüssel |
FHXNLMIJWPTVDI-UHFFFAOYSA-N |
Kanonische SMILES |
B(NC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
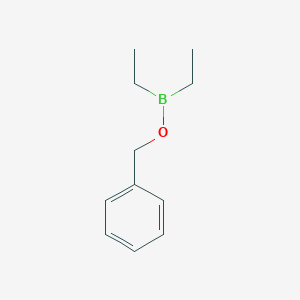
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
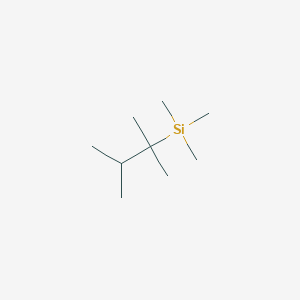
![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
